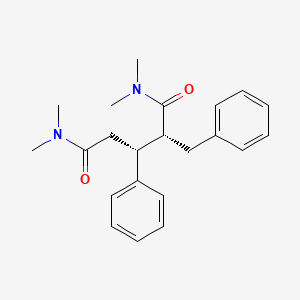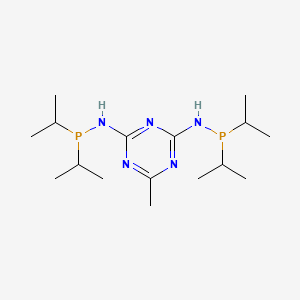
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine (also known as BIPT) is an organophosphorus compound with a variety of uses in scientific research. BIPT is a versatile compound that can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. Its properties make it an ideal choice for many laboratory experiments.
科学研究应用
BIPT has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. In coordination chemistry, BIPT is used to form coordination complexes with transition metals. In organic synthesis, it is used as a catalyst in a variety of reactions, such as the Heck reaction and the Suzuki reaction. In biochemistry, it is used as a chelating agent to bind metal ions, such as iron, copper, and zinc.
作用机制
In coordination chemistry, BIPT acts as a bidentate ligand, forming a coordination complex with a transition metal. The two nitrogen atoms of the BIPT molecule form a five-membered ring with the metal ion, while the two phosphine groups form a six-membered ring. This arrangement enables the BIPT ligand to form a strong bond with the metal ion, resulting in a stable coordination complex.
In organic synthesis, BIPT acts as a catalyst, promoting the reaction of two reactants. It does this by forming a complex with the reactants, which reduces the activation energy of the reaction, thereby increasing the rate of the reaction.
In biochemistry, BIPT acts as a chelating agent, binding metal ions and forming a complex. This complex is then used in various biochemical reactions, such as enzyme catalysis, DNA replication, and protein folding.
Biochemical and Physiological Effects
BIPT has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, BIPT can be used to form coordination complexes with transition metals, which can then be used in a variety of biochemical reactions. In organic synthesis, BIPT can be used as a catalyst to promote the reaction of two reactants, and in biochemistry, BIPT can be used as a chelating agent to bind metal ions. BIPT has also been found to have antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
BIPT has a number of advantages for laboratory experiments. It is a versatile compound that can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. It is also a relatively inexpensive compound, making it an attractive choice for many laboratory experiments.
However, BIPT also has some limitations. It is a relatively unstable compound, and it has a tendency to decompose at higher temperatures. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.
未来方向
There are a number of future directions for the use of BIPT in scientific research. For example, it could be used in the development of new catalysts for organic synthesis, or in the development of new chelating agents for biochemistry. It could also be used in the development of new drugs or treatments for diseases, such as cancer or Alzheimer's disease. Additionally, it could be used in the development of new materials, such as nanomaterials or polymers. Finally, it could be used in the development of new methods for the detection of metal ions in biological samples.
合成方法
BIPT is synthesized by the reaction of diisopropylphosphine and 6-cyclopropylamino-1,3,5-triazine-2,4-diamine in the presence of a base. The reaction proceeds in two steps: first, the protonation of the amine group of the triazine by the base; second, the nucleophilic attack of the phosphine on the amine group of the triazine. The reaction is generally carried out in anhydrous conditions at room temperature, and the product is purified by recrystallization.
属性
IUPAC Name |
6-N-cyclopropyl-2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N6P2/c1-11(2)25(12(3)4)23-17-20-16(19-15-9-10-15)21-18(22-17)24-26(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKHQVUOJBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC(=N1)NC2CC2)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














